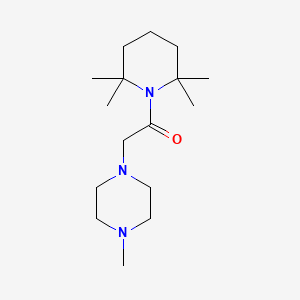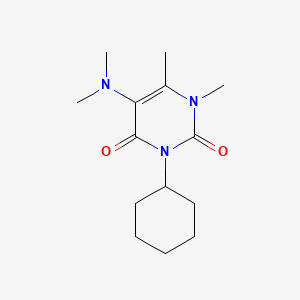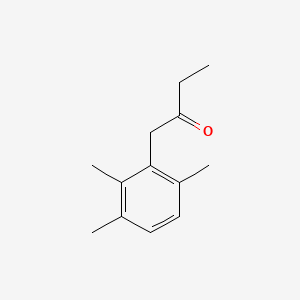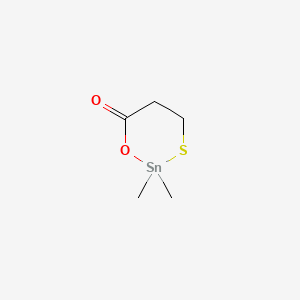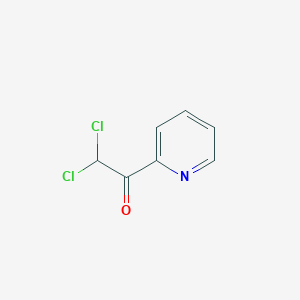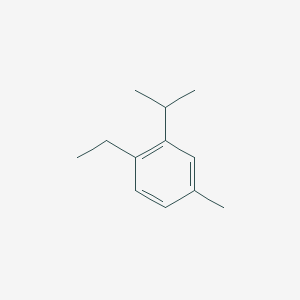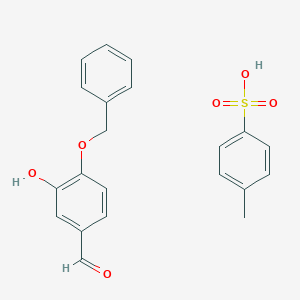![molecular formula C14H25N5OSi2 B13947790 2-Pteridinamine, 6,7-dimethyl-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]- CAS No. 36972-94-8](/img/structure/B13947790.png)
2-Pteridinamine, 6,7-dimethyl-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pteridinamine, 6,7-dimethyl-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]- is a synthetic compound belonging to the pteridine family. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. This particular compound is characterized by the presence of trimethylsilyl groups, which are often used to protect reactive sites during chemical synthesis.
Métodos De Preparación
The synthesis of 2-Pteridinamine, 6,7-dimethyl-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]- typically involves multiple steps. The starting materials are often commercially available pteridine derivatives. The synthetic route includes:
Protection of reactive sites: Trimethylsilyl groups are introduced to protect the amine and hydroxyl groups.
Dimethylation: The pteridine ring is dimethylated at the 6 and 7 positions using methylating agents under controlled conditions.
Final assembly: The protected intermediates are then coupled to form the final compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to ensure high yield and purity.
Análisis De Reacciones Químicas
2-Pteridinamine, 6,7-dimethyl-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., 0-100°C). Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Pteridinamine, 6,7-dimethyl-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Pteridinamine, 6,7-dimethyl-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]- involves its interaction with specific molecular targets. The trimethylsilyl groups protect reactive sites, allowing the compound to interact with enzymes or receptors without undergoing rapid degradation. The pteridine core can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar compounds to 2-Pteridinamine, 6,7-dimethyl-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]- include other pteridine derivatives such as:
2-Pteridinamine, 6,7-dimethyl-: Lacks the trimethylsilyl groups, making it more reactive.
2-Pteridinamine, 1,5,6,7-tetrahydro-6,7-dimethyl-: Contains additional hydrogen atoms, altering its chemical properties.
6,7-Dimethylpteridin-2-amine: A simpler derivative with fewer functional groups.
The uniqueness of 2-Pteridinamine, 6,7-dimethyl-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]- lies in its protected reactive sites, which enhance its stability and allow for more controlled reactions in synthetic and biological applications.
Propiedades
Número CAS |
36972-94-8 |
|---|---|
Fórmula molecular |
C14H25N5OSi2 |
Peso molecular |
335.55 g/mol |
Nombre IUPAC |
6,7-dimethyl-N-trimethylsilyl-4-trimethylsilyloxypteridin-2-amine |
InChI |
InChI=1S/C14H25N5OSi2/c1-9-10(2)16-12-11(15-9)13(20-22(6,7)8)18-14(17-12)19-21(3,4)5/h1-8H3,(H,16,17,18,19) |
Clave InChI |
FUNLACGGEXPIJN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C2C(=N1)C(=NC(=N2)N[Si](C)(C)C)O[Si](C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



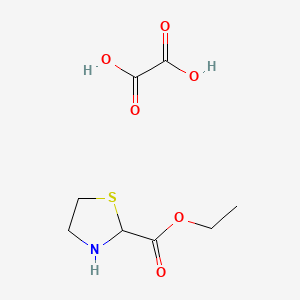
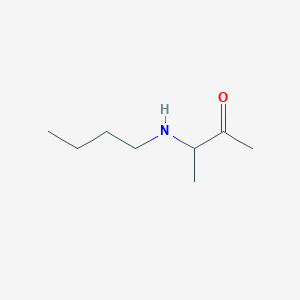
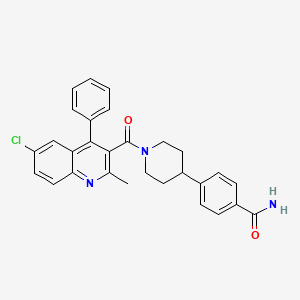
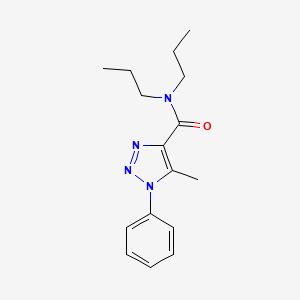
![Tricyclo[3.2.2.0~2,4~]nonane-1-carbonyl chloride](/img/structure/B13947742.png)
